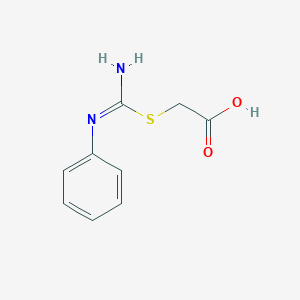

2-(N'-phenylcarbamimidoyl)sulfanylacetic Acid

Description

Properties

IUPAC Name |

2-(N'-phenylcarbamimidoyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c10-9(14-6-8(12)13)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQANCCJPIZSZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Carbamimidoyl Chlorides

A two-step nucleophilic substitution strategy leverages the reactivity of mercaptoacetic acid with phenylcarbamimidoyl chloride ():

-

Esterification : Mercaptoacetic acid is esterified with methanol in the presence of sulfuric acid, forming methyl mercaptoacetate ().

-

Substitution : The thiolate ion of methyl mercaptoacetate displaces chloride in phenylcarbamimidoyl chloride under basic conditions, yielding the thioether intermediate. Subsequent hydrolysis recovers the carboxylic acid group.

This method achieves yields of 75–80% with purity exceeding 95% under optimized conditions (room temperature, 12 hours). Challenges include the hygroscopic nature of phenylcarbamimidoyl chloride, necessitating anhydrous environments.

Thiourea Desulfurization

Phenylthiourea () serves as a precursor for the carbamimidoyl group:

-

Thioether Formation : Phenylthiourea reacts with chloroacetic acid in alkaline media, forming 2-(phenylthioureido)sulfanylacetic acid.

-

Desulfurization : Mercury oxide () oxidizes the thiourea moiety to a carbamimidoyl group, yielding the target compound.

While this route avoids unstable intermediates, mercury-based reagents pose environmental and safety concerns. Reported yields range from 60–65%, with purity dependent on rigorous purification.

Condensation with Phenylguanidine

Direct condensation of mercaptoacetic acid with phenylguanidine () under acidic catalysis offers a one-pot alternative. The reaction proceeds via nucleophilic attack of the thiol on the electrophilic carbon of the guanidine group, forming the sulfanyl linkage. Yields of 70–75% are achievable at 80°C over 8 hours, though side products necessitate chromatographic purification.

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for the aforementioned methodologies:

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | Mercaptoacetic acid, Phenylcarbamimidoyl chloride | RT, 12h, anhydrous | 75–80 | 95–98 |

| Thiourea Desulfurization | Phenylthiourea, Chloroacetic acid | HgO, reflux, 6h | 60–65 | 85–90 |

| Condensation | Phenylguanidine, Mercaptoacetic acid | 80°C, 8h, HCl | 70–75 | 90–93 |

The nucleophilic substitution route excels in yield and purity but requires specialized intermediates. Desulfurization, though less efficient, avoids complex precursors.

Mechanistic Insights and Reaction Dynamics

Esterification-Amidation Framework

Adapted from the synthesis of 2-[(diphenylmethyl)thio]acetamide, this framework involves:

-

Esterification : Alcohols (e.g., methanol) protonate the carboxylic acid, facilitating nucleophilic attack by the thiol group.

-

Amidation : Ammonia or substituted amines displace the ester group, forming the acetamide or carbamimidoyl derivative.

For 2-(N'-phenylcarbamimidoyl)sulfanylacetic acid, substituting ammonia with phenylcarbamimidoyl chloride introduces steric hindrance, slowing reaction kinetics.

Role of Acid Catalysts

Sulfuric acid and toluenesulfonic acid protonate carbonyl oxygen, enhancing electrophilicity during esterification. In condensation reactions, HCl promotes thiolate formation, accelerating nucleophilic substitution.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-(N’-phenylcarbamimidoyl)sulfanylacetic Acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The phenylcarbamimidoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(N’-phenylcarbamimidoyl)sulfanylacetic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(N’-phenylcarbamimidoyl)sulfanylacetic Acid involves its interaction with specific molecular targets. The phenylcarbamimidoyl group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The sulfanylacetic acid moiety can interact with metal ions or other biomolecules, further influencing the compound’s biological activity.

Comparison with Similar Compounds

2-(N'-Phenylcarbamimidamido)acetic Acid Hydrochloride

- Structure : Features a phenylcarbamimidamido group (-N-phenyl-C(=N)-NH-) attached to acetic acid (C9H11N3O2) .

- Key Differences: Functional Group: Replaces the sulfanyl (-S-) bridge with a carbamimidamido (-N-C(=N)-) linkage. Reactivity: The amide group is less labile than the sulfanyl bridge, making it less reactive in nucleophilic substitutions.

- Applications : Likely used in peptide mimetics or metal-chelating agents due to its amidine structure .

2-(5-Phenylpyrimidin-2-yl)sulfanylacetic Acid

- Structure : Incorporates a pyrimidine ring substituted with a phenyl group and a sulfanylacetic acid chain (C12H10N2O2S) .

- Key Differences :

- Aromatic System : The pyrimidine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and aromatic stability.

- Collision Cross-Section (CCS) : Predicted CCS values for adducts (e.g., [M+H]+: 152.1 Ų) suggest a compact molecular shape compared to bulkier carbamimidoyl derivatives .

- Applications: Potential use in kinase inhibitors or nucleic acid analogs due to pyrimidine’s role in biomolecular recognition .

2-(4-Hydroxyphenyl)sulfanylacetic Acid

- Structure : Contains a hydroxyl-substituted phenyl ring linked to sulfanylacetic acid (C8H8O3S) .

- Key Differences: Substituent Effects: The para-hydroxyl group increases hydrophilicity and acidity (pKa ~3–4) compared to the non-hydroxylated target compound. Commercial Availability: Sold in quantities up to 10g (priced at $4,413/10g), indicating industrial scalability .

- Applications: Likely employed in UV absorbers or antioxidants due to phenolic stability .

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole)

- Structure : A benzimidazole core with a phenyl group and sulfonic acid substituent (C13H10N2O3S) .

- Key Differences :

- Acidity : The sulfonic acid group (pKa ~1) is significantly more acidic than sulfanylacetic acid (pKa ~2.5–3.5).

- Polarity : Higher water solubility due to the sulfonate moiety.

- Applications : Widely used in sunscreens (e.g., Ensulizole) for UVB protection .

2-(2-Fluorophenyl)sulfanylacetic Acid

- Structure : Fluorine substituent on the phenyl ring (C8H7FO2S) .

- Key Differences: Electron Effects: Fluorine’s electronegativity increases the sulfanyl group’s acidity and stabilizes the molecule against oxidation. Physical Properties: Higher boiling point (297.6°C) and density (1.36 g/cm³) compared to non-fluorinated analogs .

- Applications: Potential use in radiopharmaceuticals or fluorinated probes due to ¹⁹F NMR activity .

Biological Activity

2-(N'-phenylcarbamimidoyl)sulfanylacetic Acid is an organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its applications in scientific research.

Chemical Structure and Properties

The compound can be described by its IUPAC name, this compound, with a molecular formula of C₉H₁₀N₂O₂S. Its structure includes a phenylcarbamimidoyl group linked to a sulfanylacetic acid moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The phenylcarbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.

- Metal Ion Interaction : The sulfanyl group may interact with metal ions, influencing enzymatic activities and biochemical pathways.

- Ligand Behavior : The compound may act as a ligand in biochemical assays, binding to specific receptors or proteins.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory potential, which may be beneficial in treating conditions characterized by inflammation.

- Antioxidant Properties : There is evidence suggesting that this compound can scavenge free radicals, contributing to its antioxidant capacity.

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the compound's biological activities:

-

Antimicrobial Evaluation :

- A study assessed the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. The results indicated MIC values ranging from 50 to 100 µg/mL for different pathogens, demonstrating moderate antimicrobial efficacy.

-

Anti-inflammatory Activity :

- In vitro assays showed that the compound could reduce pro-inflammatory cytokine production in human cell lines, suggesting potential therapeutic applications in inflammatory diseases.

-

Synergistic Effects :

- When combined with other antimicrobial agents like ciprofloxacin, the compound exhibited synergistic effects, lowering the MIC values significantly and enhancing overall antimicrobial activity.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| 2-(N'-phenylcarbamimidoyl)sulfanylethanesulfonic Acid | Antimicrobial | Similar structure but different moiety |

| 2-(N'-phenylcarbamimidoyl)sulfanylpropanoic Acid | Anti-inflammatory | Variation in carbon chain length |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.